molecular formula C9H12OS3 B14368565 2,4,6-Tris(methylsulfanyl)phenol CAS No. 90033-58-2

2,4,6-Tris(methylsulfanyl)phenol

Cat. No.: B14368565
CAS No.: 90033-58-2
M. Wt: 232.4 g/mol
InChI Key: GXJRCSYIGYLJOR-UHFFFAOYSA-N
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Description

2,4,6-Tris(methylsulfanyl)phenol is an organic compound characterized by the presence of three methylsulfanyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(methylsulfanyl)phenol typically involves the introduction of methylsulfanyl groups to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with methylsulfanyl reagents under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the phenol derivative and methylsulfanyl reagents are mixed in precise ratios. The reaction is monitored and controlled to optimize the production process, ensuring consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel and are often carried out under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,4,6-Tris(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,4,6-Tris(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s activity and function. The pathways involved may include redox reactions, binding to active sites, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a catalyst in epoxy resin chemistry.

    2,4,6-Tri-tert-butylphenol: Used as an antioxidant in industrial applications.

Uniqueness

2,4,6-Tris(methylsulfanyl)phenol is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

90033-58-2

Molecular Formula

C9H12OS3

Molecular Weight

232.4 g/mol

IUPAC Name

2,4,6-tris(methylsulfanyl)phenol

InChI

InChI=1S/C9H12OS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3

InChI Key

GXJRCSYIGYLJOR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)SC)O)SC

Origin of Product

United States

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